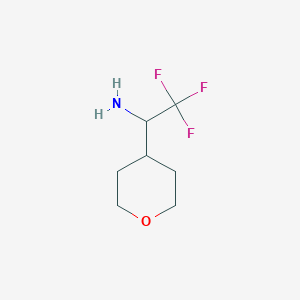

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine is a compound that is likely to be of interest in the field of medicinal chemistry due to the presence of both a trifluoromethyl group and an oxan-4-yl (tetrahydrofuran) moiety. The trifluoromethyl group is known to significantly alter the physicochemical properties of biologically active compounds, often enhancing metabolic stability and bioavailability. The tetrahydrofuran ring is a common structural motif in natural products and pharmaceuticals, which can influence the compound's conformation and, consequently, its biological activity.

Synthesis Analysis

The synthesis of fluorinated amines, such as this compound, can be challenging due to the need for air and moisture-sensitive reagents. However, a practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid has been reported, which exhibits remarkable functional group tolerance and does not require special handling or harsh reductants . This method could potentially be applied to synthesize the trifluoroethylamine core of the compound .

Molecular Structure Analysis

The molecular structure of this compound would include a trifluoromethyl group attached to an ethylamine, with the ethyl group further connected to a tetrahydrofuran ring. This structure is expected to have unique electronic properties due to the highly electronegative trifluoromethyl group, which could affect the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of this compound could be influenced by both the trifluoromethyl group and the oxan-4-yl moiety. For instance, the trifluoromethyl group could enhance the electrophilicity of the amine, making it more reactive in nucleophilic addition reactions. The oxan-4-yl group could participate in various ring-opening reactions or act as a directing group in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be significantly impacted by the trifluoromethyl and tetrahydrofuran components. The trifluoromethyl group is known to increase lipophilicity and resistance to metabolic degradation, which could improve the compound's pharmacokinetic profile. The tetrahydrofuran ring could contribute to the solubility and conformational flexibility of the molecule, potentially affecting its ability to bind to biological targets .

Safety and Hazards

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(oxan-4-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFHFGFGUVXTPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-Butoxycarbonyl)-4-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B3018621.png)

![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)

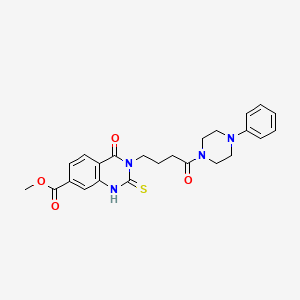

![2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide](/img/structure/B3018625.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3018629.png)

![N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B3018633.png)

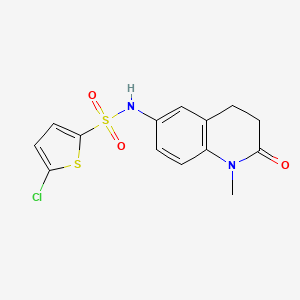

![2,5-Dimethyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-3-carboxamide](/img/structure/B3018636.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B3018639.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B3018640.png)

![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)